molecular formula C5H3ClN4O B14221203 Pyridine, 2-azido-6-chloro-, 1-oxide CAS No. 827342-88-1

Pyridine, 2-azido-6-chloro-, 1-oxide

Cat. No.: B14221203
CAS No.: 827342-88-1
M. Wt: 170.56 g/mol
InChI Key: ATLKDFBXGKXRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2-azido-6-chloro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the ring is oxidized to form an N-oxide, and the 2- and 6-positions are substituted with an azido group and a chlorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-azido-6-chloro-, 1-oxide typically involves the chlorination of pyridine N-oxide followed by azidation. One common method is the reaction of pyridine N-oxide with chlorine gas to introduce the chlorine atom at the 6-position. This is followed by the reaction with sodium azide to introduce the azido group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents like chlorine gas and sodium azide, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-azido-6-chloro-, 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: The major product is 2-amino-6-chloropyridine N-oxide.

    Cycloaddition Reactions: The major products are triazole derivatives.

Scientific Research Applications

Pyridine, 2-azido-6-chloro-, 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 2-azido-6-chloro-, 1-oxide involves its reactivity due to the presence of the azido group and the N-oxide functionality. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine N-oxide: Similar structure but lacks the azido group.

    2-Azidopyridine N-oxide: Similar structure but lacks the chlorine atom.

    6-Chloropyridine N-oxide: Similar structure but lacks the azido group.

Uniqueness

Pyridine, 2-azido-6-chloro-, 1-oxide is unique due to the presence of both the azido and chlorine substituents on the pyridine ring, along with the N-oxide functionality. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

CAS No.

827342-88-1

Molecular Formula

C5H3ClN4O

Molecular Weight

170.56 g/mol

IUPAC Name

2-azido-6-chloro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClN4O/c6-4-2-1-3-5(8-9-7)10(4)11/h1-3H

InChI Key

ATLKDFBXGKXRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=[N+](C(=C1)Cl)[O-])N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.